molecular formula C24H31N5O2 B14160209 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide CAS No. 5847-25-6

5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide

Cat. No.: B14160209
CAS No.: 5847-25-6
M. Wt: 421.5 g/mol
InChI Key: KOHKRNTVKPAPFE-UHFFFAOYSA-N
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Description

5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a piperazine ring, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide typically involves multi-step organic reactions One common approach is to start with the preparation of intermediate compounds that contain the necessary functional groupsThe final step often involves the coupling of these intermediates under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling agents: EDCI, DMAP.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural complexity allows for a wide range of chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

5847-25-6

Molecular Formula

C24H31N5O2

Molecular Weight

421.5 g/mol

IUPAC Name

5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)-N-(4-pyrrolidin-1-ylphenyl)pentanamide

InChI

InChI=1S/C24H31N5O2/c30-23(26-20-9-11-21(12-10-20)27-14-3-4-15-27)7-5-8-24(31)29-18-16-28(17-19-29)22-6-1-2-13-25-22/h1-2,6,9-13H,3-5,7-8,14-19H2,(H,26,30)

InChI Key

KOHKRNTVKPAPFE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCCC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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